ZSTK474

概要

説明

ZSTK-474は、細胞の増殖、増殖、分化、運動性、生存などの細胞機能に関与する酵素ファミリーであるホスホイノシチド3キナーゼ(PI3K)の強力な阻害剤です。 ZSTK-474は、高い特異性と効力で4つのクラスI PI3Kアイソフォーム(α、β、δ、γ)すべてを阻害することが知られています 。この化合物は、特にがん治療における潜在的な治療用途のために、科学研究で注目を集めています。

科学的研究の応用

ZSTK-474 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, ZSTK-474 is used as a tool compound to study the inhibition of PI3K and its effects on various cellular processes. It is also used in the development of new PI3K inhibitors with improved potency and selectivity .

Biology: In biological research, ZSTK-474 is used to study the role of PI3K in cell signaling pathways. It has been shown to inhibit cell proliferation by arresting cells in the G1 phase of the cell cycle. Additionally, it blocks the secretion of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), thereby inhibiting cell migration, invasion, and adhesion .

Medicine: In medicine, ZSTK-474 is being investigated for its potential therapeutic applications in cancer treatment. It has demonstrated efficacy in inhibiting tumor growth in preclinical models by targeting the PI3K pathway, which is often dysregulated in cancer .

Industry: In the pharmaceutical industry, ZSTK-474 is used in drug discovery and development programs focused on PI3K inhibitors. Its high potency and selectivity make it a valuable lead compound for developing new anticancer agents .

作用機序

ZSTK-474は、PI3KのATP結合ポケットを競合的に阻害することによって効果を発揮し、それによりホスファチジルイノシトール(4,5)-ビスリン酸(PIP2)のホスファチジルイノシトール(3,4,5)-トリリン酸(PIP3)へのリン酸化を防ぎます。この阻害は、PIP3によって媒介される下流のシグナル伝達経路(タンパク質キナーゼB(Akt)やラパマイシンの哺乳類標的(mTOR)の活性化など)を破壊します。 その結果、ZSTK-474は、細胞の増殖、移動、浸潤、および生存を阻害します .

類似の化合物との比較

類似の化合物:- LY294002

- ウォートマニン

- GDC-0941

- BKM120

独自性: 他のPI3K阻害剤と比較して、ZSTK-474は、PI3Kアイソフォームに対する効力と選択性の向上が示されています。また、毒性が低く、特異性が高いため、治療用途に適した候補となっています。 さらに、ZSTK-474は、mTORの阻害が弱く、PI3Kに対する特異性がさらに高まります .

将来の方向性

生化学分析

Biochemical Properties

ZSTK474 acts through ATP-competition by binding at the ATP-binding pocket of PI3Kγ . It inhibits PI3K isoforms α, β, δ, and γ with IC50 values of 16, 44, 4.6, and 49 nM, respectively . It has been shown to inhibit the phosphorylation of PI3K downstream signaling Akt and glycogen synthase kinase 3 beta in the dendritic cell .

Cellular Effects

This compound has been shown to inhibit cell growth by arresting cells at the G1 phase and by inducing apoptosis . It also inhibits the phosphorylation of Akt, GSK3β, and BAD . By blocking vascular endothelial growth factor (VEGF) and matrix metalloproteinase (MMP) secretion, this compound is able to inhibit cell migration, invasion, and adhesion .

Molecular Mechanism

This compound directly inhibits PI3K activity more efficiently than the PI3K inhibitor LY294002 . It inhibits phosphorylation of signaling components downstream from PI3K, such as Akt and glycogen synthase kinase 3β, and mediates a decrease in cyclin D1 levels .

Temporal Effects in Laboratory Settings

This compound has been shown to have strong antitumor activity against human cancer xenografts without toxic effects in critical organs . Akt phosphorylation was reduced in xenograft tumors after oral administration of this compound .

Dosage Effects in Animal Models

The administration of this compound has shown improved antitumor effects in mice and humans . Although higher doses of this compound impaired the activation of CD8+ T cells as well as Tregs, the optimization of this combination treatment selectively decreased intratumoral Tregs, resulting in increased tumor antigen-specific CD8+ T cells in the treated mice .

Metabolic Pathways

This compound is involved in the PI3K signaling pathway, which regulates proliferation, differentiation, and cell death in human cancers . It has been shown to inhibit the phosphorylation of PI3K downstream signaling Akt and glycogen synthase kinase 3 beta .

Transport and Distribution

This compound is supplied as a lyophilized powder and is soluble in DMSO at 20mg/ml and in EtOH at 2.5mg/ml . It is typically used at 0.01 - 10 μM for 2-24 hours .

Subcellular Localization

Given its role as a PI3K inhibitor, it is likely to be found in the cytoplasm where it can interact with its target proteins .

準備方法

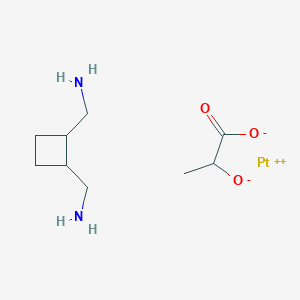

合成経路および反応条件: ZSTK-474の合成は、市販の出発物質から始まり、複数のステップを伴います。主要なステップには、ベンゾイミダゾールコアの形成、続いてトリアジン部分とフッ素化フェニル基の導入が含まれます。反応条件は通常、水素化ナトリウムなどの強塩基と、ジメチルホルムアミド(DMF)やジクロロメタン(DCM)などの有機溶媒の使用を伴います。 最終生成物は、カラムクロマトグラフィーを使用して精製され、高純度が達成されます .

工業生産方法: ZSTK-474の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは収量と純度のために最適化されており、反応条件と精製ステップを注意深く制御しています。 自動化リアクターと、高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用により、品質とスケーラビリティの一貫性が確保されます .

化学反応の分析

反応の種類: ZSTK-474は、トリアジンやベンゾイミダゾール部分などの反応性官能基の存在により、主に置換反応を受けます。これらの反応は、構造活性相関(SAR)研究のために化合物を修飾するために使用できます。

一般的な試薬と条件: ZSTK-474を含む反応に使用される一般的な試薬には、強塩基(例:水素化ナトリウム)、求核剤(例:アミン)、有機溶媒(例:DMF、DCM)などがあります。 反応は通常、酸化やその他の副反応を防ぐために不活性雰囲気条件下で行われます .

主要な生成物: ZSTK-474を含む反応から生成される主要な生成物は、通常、官能基が修飾された誘導体です。 これらの誘導体は、構造活性相関を研究し、特性が向上した新しいアナログを開発するために使用されます .

科学研究の応用

ZSTK-474は、特に化学、生物学、医学、産業の分野で、幅広い科学研究の用途があります。

化学: 化学において、ZSTK-474は、PI3Kの阻害とそのさまざまな細胞プロセスへの影響を研究するためのツール化合物として使用されます。 また、効力と選択性が向上した新しいPI3K阻害剤の開発にも使用されます .

生物学: 生物学的研究では、ZSTK-474は、細胞シグナル伝達経路におけるPI3Kの役割を研究するために使用されます。細胞周期のG1期で細胞を停止させることにより、細胞増殖を阻害することが示されています。 さらに、血管内皮増殖因子(VEGF)とマトリックスメタロプロテイナーゼ(MMP)の分泌をブロックすることにより、細胞の移動、浸潤、接着を阻害します .

医学: 医学では、ZSTK-474は、がん治療における潜在的な治療用途について調査されています。 がんではしばしば調節不全になっているPI3K経路を標的にすることにより、前臨床モデルで腫瘍の増殖を阻害する有効性を示しています .

産業: 製薬業界では、ZSTK-474は、PI3K阻害剤に焦点を当てた創薬および開発プログラムで使用されます。 その高い効力と選択性は、新しい抗がん剤の開発のための貴重なリード化合物となっています .

類似化合物との比較

Similar Compounds:

- LY294002

- Wortmannin

- GDC-0941

- BKM120

Uniqueness: Compared to other PI3K inhibitors, ZSTK-474 demonstrates increased potency and selectivity for PI3K isoforms. It also exhibits lower toxicity and higher specificity, making it a promising candidate for therapeutic applications. Additionally, ZSTK-474 has shown weak inhibition of mTOR, which further enhances its specificity for PI3K .

特性

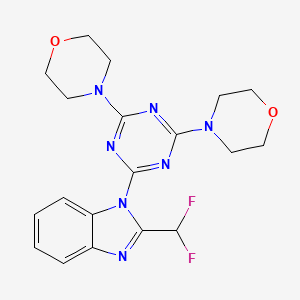

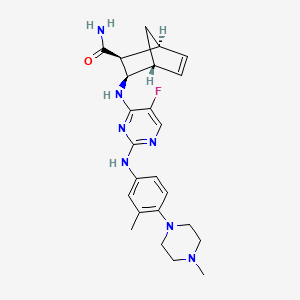

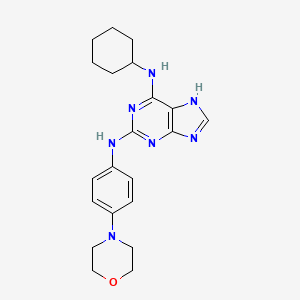

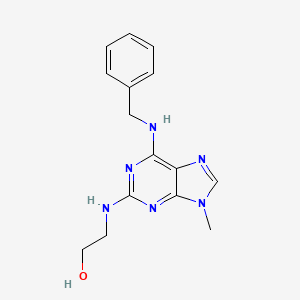

IUPAC Name |

4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N7O2/c20-15(21)16-22-13-3-1-2-4-14(13)28(16)19-24-17(26-5-9-29-10-6-26)23-18(25-19)27-7-11-30-12-8-27/h1-4,15H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVNLRPZOWWDKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197179 | |

| Record name | ZSTK474 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475110-96-4 | |

| Record name | 2-(Difluoromethyl)-1-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475110-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ZSTK474 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475110964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZSTK-474 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZSTK474 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZSTK-474 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0068GK39A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of ZSTK474?

A: this compound directly targets and inhibits the activity of class I phosphatidylinositol 3-kinases (PI3Ks). [] This makes it a pan-class I PI3K inhibitor, meaning it affects all four isoforms of class I PI3Ks (α, β, γ, and δ). []

Q2: How does this compound interact with its target, PI3K?

A: this compound binds to the ATP-binding pocket of PI3K, competing with ATP and thereby inhibiting the enzyme's activity. [] This inhibition is reversible. []

Q3: What are the downstream consequences of PI3K inhibition by this compound?

A3: this compound's inhibition of PI3K leads to a cascade of downstream effects, including:

- Inhibition of Akt Phosphorylation: this compound effectively inhibits the phosphorylation of Akt, a key downstream effector of PI3K. [, ]

- Suppression of mTOR Signaling: As mTOR is a downstream component of the PI3K pathway, this compound indirectly inhibits mTOR signaling. []

- Downregulation of Cell Cycle Regulators: this compound treatment leads to a decrease in the levels of cyclin D1 and an increase in p27kip1 and p15ink4b, proteins involved in cell cycle regulation. []

- Induction of G1 Cell Cycle Arrest: this compound primarily exerts its antiproliferative effect by inducing G1 cell cycle arrest, halting the cell cycle in the G1 phase. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C20H24F2N8O2 and a molecular weight of 446.46 g/mol.

Q5: How do modifications to the this compound structure affect its activity and selectivity?

A5: Studies exploring structure-activity relationships have revealed key insights:

- Difluoromethyl Group Importance: The difluoromethyl group present in the this compound structure is crucial for both inhibiting cell growth and PI3K activity. []

- Impact of Substitutions: Modifications to the morpholine and benzimidazole rings of this compound can impact its binding affinity to PI3K. [, ] For instance, methoxy substitutions on the benzimidazole ring generally decrease potency at PI3Kα and significantly reduce PI3Kγ potency. []

- Hydroxylphenyl Substitutions: Replacing the 2-difluoromethylbenzimidazole moiety with a 3-hydroxyphenyl group has been shown to shift selectivity towards PI3Kα while significantly reducing PI3Kγ inhibition. []

Q6: Are there efforts to design this compound derivatives with improved isoform selectivity?

A: Yes, researchers are exploring structure-based design strategies to develop this compound analogs with enhanced selectivity towards specific PI3K isoforms. One approach involves targeting non-conserved residues within the PI3K binding site. For example, designing compounds that interact with p110αGln859 has shown promise in improving selectivity towards PI3Kδ. []

Q7: How is this compound formulated for in vivo experiments?

A: In in vivo studies, this compound is often formulated as a solid dispersion to enhance its solubility and bioavailability. []

Q8: What is known about the pharmacokinetic profile of this compound?

A8: this compound demonstrates favorable pharmacokinetic properties, including:

- Oral Bioavailability: It can be effectively administered orally, a significant advantage for clinical use. [, ]

- Brain Penetration: Notably, this compound can cross the blood-brain barrier, making it a potential candidate for treating brain tumors. [, ]

Q9: Has this compound's ability to inhibit its target been confirmed in vivo?

A: Yes, studies have shown that oral administration of this compound effectively inhibits the phosphorylation of Akt in tumor tissues, confirming its target engagement in vivo. []

Q10: What is the evidence for this compound's anticancer activity in preclinical models?

A10: this compound has demonstrated significant antitumor activity in various preclinical cancer models:

- In Vitro Studies: It potently inhibits the proliferation of a wide range of human cancer cell lines, including lung, prostate, breast, and leukemia cell lines. [, , , , , , ]

- Xenograft Models: Oral administration of this compound effectively suppresses tumor growth in xenograft models of human cancers, including lung, prostate, and pancreatic cancers. [, , ]

- Orthotopic Brain Tumor Models: this compound's ability to penetrate the blood-brain barrier has been demonstrated in orthotopic brain tumor models, where it effectively inhibited tumor growth and prolonged survival. []

- Collagen-Induced Arthritis Model: this compound has also shown promising results in a mouse model of rheumatoid arthritis (collagen-induced arthritis), reducing joint inflammation and bone destruction. []

Q11: Has this compound been evaluated in clinical trials?

A: Yes, this compound has advanced to clinical trials for patients with advanced solid malignancies. [] While detailed clinical trial data are not included in the provided abstracts, early results suggest manageable side effects and the potential for prolonged stable disease in some patients.

Q12: What are the potential mechanisms of resistance to this compound?

A: Research indicates that overexpression of the insulin-like growth factor 1 receptor (IGF1R) may contribute to both intrinsic and acquired resistance to this compound. [, , ]

Q13: Can targeting IGF1R overcome this compound resistance?

A: Studies suggest that inhibiting IGF1R, either through targeted knockdown or using IGF1R inhibitors (IGF1R-TKIs), can enhance the efficacy of this compound in resistant cancer cells. [, ] This finding highlights a potential strategy for overcoming resistance and improving treatment outcomes.

Q14: Are there strategies to improve the delivery of this compound to specific targets?

A: While not extensively discussed in the abstracts, one study explored the potential of convection-enhanced delivery (CED) to deliver this compound directly to brain tumors, improving its therapeutic efficacy in a preclinical model. []

Q15: Has this compound been investigated in combination with other therapies?

A15: Yes, several studies have explored the synergistic potential of this compound in combination with other anticancer agents, including:

- Chemotherapeutic Agents: Combining this compound with chemotherapeutic drugs such as gemcitabine, cytarabine, or vincristine enhanced antitumor activity in preclinical models of pancreatic cancer and leukemia. [, ]

- mTOR Inhibitors: Dual inhibition of PI3K and mTOR using this compound in combination with rapamycin demonstrated synergistic effects in prostate and lung cancer models. []

- BRAF/MEK Inhibitors: In BRAF-mutant melanoma cells, this compound enhanced the antitumor activity of both BRAF and MEK inhibitors, highlighting a potential strategy to overcome resistance to these targeted therapies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B1683943.png)

![6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B1683951.png)